2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a fluorophenyl group, a methoxyethyl group, and a thiophen-3-ylmethyl group attached to an acetamide backbone
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the acetamide backbone: This can be achieved by reacting 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.
Introduction of the methoxyethyl group: The 4-fluoroacetanilide can then be reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Attachment of the thiophen-3-ylmethyl group: Finally, the intermediate product can be reacted with thiophen-3-ylmethyl bromide under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of alternative reagents or catalysts.
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
2-(4-fluorophenyl)-N-(2-ethoxyethyl)-N-(thiophen-3-ylmethyl)acetamide: The presence of an ethoxyethyl group instead of a methoxyethyl group can influence the compound’s solubility and pharmacokinetic properties.
2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide: The position of the thiophenyl group can impact the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-20-8-7-18(11-14-6-9-21-12-14)16(19)10-13-2-4-15(17)5-3-13/h2-6,9,12H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMWCYUSDREEIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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